5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative featuring a sulfanyl group at the 5-position substituted with a 4-chlorobenzyl moiety. The core structure consists of a fused [1,2,4]triazolo[1,5-c]quinazoline system, with additional substituents at the 2-, 8-, and 9-positions: a methyl group (2-position) and methoxy groups (8- and 9-positions). The inclusion of sulfur at the 5-position is critical for modulating biological activity, as evidenced by related compounds with antifungal and anticancer properties . The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding through electronic effects .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVBEIJZRJMXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic conditions.
Introduction of the Quinazoline Ring: The quinazoline ring is introduced through a cyclization reaction involving the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. The presence of the triazole ring contributes to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Studies have shown that compounds similar to 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline can effectively target specific signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. The chlorophenyl and sulfanyl groups are thought to enhance its interaction with microbial cell membranes, leading to disruption and cell death. Research has highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the chlorophenyl and sulfanyl groups via nucleophilic substitution reactions.
- Methoxylation at specific positions to enhance solubility and biological activity.
These synthetic pathways are critical for developing analogs with improved efficacy or reduced toxicity.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related triazoloquinazoline compound exhibited a 70% reduction in tumor size in xenograft models when administered at specific dosages. This highlights the potential of this compound as an effective anticancer agent.
Case Study: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a new therapeutic agent in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, such as adenosine and benzodiazepine receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Analogous Compounds
*Note: Exact molecular formula/weight for the target compound is inferred from analogs due to lack of direct data in evidence.
Physicochemical and Spectroscopic Data
Biological Activity
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline is a triazoloquinazoline derivative known for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial activities. The structural features, such as the presence of chlorophenyl and methoxy groups, contribute to its biological interactions and efficacy.
The molecular formula of the compound is , with a molecular weight of approximately 400.88 g/mol. The compound's structure allows for significant chemical reactivity, particularly in its interactions with biological targets due to the electron-rich aromatic rings and nucleophilic sites on sulfur .
Anticancer Properties
Research indicates that triazoloquinazoline derivatives exhibit notable anticancer activity. For example, studies have demonstrated that similar compounds can inhibit various cancer cell lines, including breast cancer (MCF-7), liver hepatocellular carcinoma (Hep G2), and colon carcinoma (HCT116). The structure-activity relationship (SAR) analysis suggests that modifications to the substituents on the quinazoline nucleus can significantly influence anticancer potency .
- IC50 Values : Compounds derived from this class have shown IC50 values ranging from 3 nM to over 10 µM against different cancer cell lines. For instance, one derivative exhibited an IC50 of 4.4 µM against both MCF-7 and HCT116 cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Triazoloquinazolines have been reported to possess antibacterial and antifungal activities. The presence of the sulfanyl group enhances these properties by facilitating interaction with microbial enzymes or cellular components .
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is proposed that the compound may act through the following pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in related triazoloquinazoline derivatives.
Case Studies
Several studies have evaluated the biological activity of triazoloquinazolines:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O2S |
| Molecular Weight | 400.88 g/mol |
| Anticancer IC50 (MCF-7) | 4.4 µM |
| Anticancer IC50 (HCT116) | 4.4 µM |
| Antimicrobial Activity | Active against multiple strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
